K-Ras(G12C) inhibitor 9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

K-Ras(G12C)-Inhibitor 9 ist ein kleines Molekül, das speziell die K-Ras(G12C)-Mutation, einen häufigen onkogenen Treiber bei verschiedenen Krebsarten, insbesondere nicht-kleinzelligem Lungenkrebs (NSCLC), anspricht. Diese Verbindung ist ein irreversibler, allosterischer Inhibitor, der an den mutierten Cysteinrest im K-Ras-Protein bindet, wodurch seine Aktivität gehemmt und nachgeschaltete Signalwege blockiert werden, die die Proliferation von Krebszellen fördern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von K-Ras(G12C)-Inhibitor 9 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließende Kupplungsreaktion. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Kern-Gerüsts, gefolgt von Modifikationen der funktionellen Gruppen, um die notwendigen chemischen Einheiten einzuführen. Häufige Reaktionsbedingungen umfassen die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von K-Ras(G12C)-Inhibitor 9 beinhaltet die Hochskalierung der Laborsynthese auf eine größere Produktionsmenge, wobei die Qualität und Konsistenz der Verbindung erhalten bleiben. Dieser Prozess umfasst oft die Optimierung der Reaktionsbedingungen, Reinigungsverfahren und Qualitätskontrollmaßnahmen, um sicherzustellen, dass die Verbindung die regulatorischen Standards für den pharmazeutischen Einsatz erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras(G12C) inhibitor 9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary chemical moieties. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure the compound meets regulatory standards for pharmaceutical use .

Analyse Chemischer Reaktionen

Arten von Reaktionen

K-Ras(G12C)-Inhibitor 9 unterliegt verschiedenen chemischen Reaktionen, darunter:

Kovalente Bindungsbildung: Der Inhibitor bildet eine kovalente Bindung mit dem Cysteinrest im K-Ras-Protein, was zu einer irreversiblen Hemmung führt.

Substitutionsreaktionen: Die Verbindung kann Substitutionsreaktionen mit anderen Nukleophilen eingehen, was ihre Stabilität und Aktivität beeinflussen kann.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen von K-Ras(G12C)-Inhibitor 9 verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren wie Palladium und Basen wie Triethylamin. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und inerte Atmosphären, um den Abbau zu verhindern .

Hauptprodukte

Das Hauptprodukt der Reaktion zwischen K-Ras(G12C)-Inhibitor 9 und dem K-Ras-Protein ist ein kovalent modifiziertes K-Ras-Protein, das inaktiv wird und das Wachstum von Krebszellen nicht mehr fördern kann .

Wissenschaftliche Forschungsanwendungen

K-Ras(G12C)-Inhibitor 9 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: Es wird verwendet, um die Rolle von K-Ras-Mutationen bei Krebs zu untersuchen und gezielte Therapien für K-Ras-gesteuerte Krebsarten zu entwickeln.

Arzneimittelentwicklung: Die Verbindung dient als Leitmolekül für die Entwicklung neuer Inhibitoren mit verbesserten Wirksamkeits- und Sicherheitsprofilen.

Biologische Studien: Forscher verwenden K-Ras(G12C)-Inhibitor 9, um die molekularen Mechanismen der K-Ras-Signaltransduktion und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.

Wirkmechanismus

K-Ras(G12C)-Inhibitor 9 übt seine Wirkung aus, indem er kovalent an den Cysteinrest an Position 12 des K-Ras-Proteins bindet. Diese Bindung erfolgt in der Switch-II-Tasche des Proteins, die für seine Aktivität entscheidend ist. Durch die Bildung einer kovalenten Bindung blockiert der Inhibitor das K-Ras-Protein in einem inaktiven Zustand, verhindert seine Interaktion mit nachgeschalteten Effektoren und stoppt die Signalwege, die die Proliferation von Krebszellen antreiben . Das primäre molekulare Ziel von K-Ras(G12C)-Inhibitor 9 ist das K-Ras(G12C)-Mutantenprotein, und der beteiligte Schlüsselweg ist der MAPK/ERK-Signalweg .

Wissenschaftliche Forschungsanwendungen

K-Ras(G12C) inhibitor 9 has several scientific research applications, including:

Cancer Research: It is used to study the role of K-Ras mutations in cancer and to develop targeted therapies for K-Ras-driven cancers.

Drug Development: The compound serves as a lead molecule for developing new inhibitors with improved efficacy and safety profiles.

Biological Studies: Researchers use this compound to investigate the molecular mechanisms of K-Ras signaling and its impact on cellular processes.

Wirkmechanismus

K-Ras(G12C) inhibitor 9 exerts its effects by binding covalently to the cysteine residue at position 12 of the K-Ras protein. This binding occurs in the switch II pocket of the protein, which is critical for its activity. By forming a covalent bond, the inhibitor locks the K-Ras protein in an inactive state, preventing it from interacting with downstream effectors and halting the signaling pathways that drive cancer cell proliferation . The primary molecular target of this compound is the K-Ras(G12C) mutant protein, and the key pathway involved is the MAPK/ERK signaling pathway .

Vergleich Mit ähnlichen Verbindungen

K-Ras(G12C)-Inhibitor 9 wird mit anderen ähnlichen Verbindungen wie Sotorasib und Adagrasib verglichen, die ebenfalls die K-Ras(G12C)-Mutation ansprechen. Obwohl all diese Inhibitoren einen ähnlichen Wirkmechanismus aufweisen, ist K-Ras(G12C)-Inhibitor 9 in seiner chemischen Struktur und Bindungsaffinität einzigartig . Weitere ähnliche Verbindungen sind:

Sotorasib: Ein von der FDA zugelassener K-Ras(G12C)-Inhibitor mit nachgewiesener klinischer Wirksamkeit bei NSCLC.

K-Ras(G12C)-Inhibitor 9 zeichnet sich durch seine besonderen chemischen Eigenschaften und sein Potenzial für eine weitere Optimierung in der Arzneimittelentwicklung aus .

Biologische Aktivität

K-Ras(G12C) inhibitor 9 is a notable compound in the ongoing battle against cancers driven by the K-Ras G12C mutation, particularly non-small cell lung cancer (NSCLC). This compound acts as an allosteric inhibitor, targeting the mutated form of the K-Ras protein, which is implicated in various malignancies. The biological activity of this compound has been investigated through various studies, revealing its mechanisms of action, efficacy, and potential resistance pathways.

This compound binds covalently to the cysteine residue at position 12 of the K-Ras protein, stabilizing it in an inactive GDP-bound state. This action effectively inhibits nucleotide exchange and prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The binding occurs in an allosteric site adjacent to the switch II region of the protein, which is crucial for its functional activity.

Key Mechanistic Insights

- Covalent Binding : The inhibitor forms a stable bond with the G12C mutant, locking it in an inactive conformation.

- Inhibition of Nucleotide Exchange : By preventing the conversion of GDP to GTP, this compound disrupts RAS-effector interactions essential for oncogenic signaling.

- Impact on Signaling Pathways : Studies have shown that treatment with this inhibitor leads to decreased phosphorylation of ERK1/2 and other downstream targets such as S6 and AKT, indicating effective blockade of RAS-mediated signaling pathways .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent antiproliferative activity against cancer cell lines harboring the G12C mutation. For example, in assays using NCI-H2228 cells (which express wild-type KRAS), significant reductions in cell viability were observed following treatment with this compound over a 72-hour period .

In Vivo Efficacy

The efficacy of this compound has also been evaluated in xenograft models. In studies where this inhibitor was administered to mice with KRAS G12C-bearing tumors, a notable reduction in tumor size was recorded, supporting its potential for clinical application .

Comparative Efficacy

A comparative analysis with other KRAS G12C inhibitors such as AMG-510 and MRTX849 shows that while all these compounds share similar mechanisms, their pharmacokinetic profiles and potency can vary significantly. For instance:

| Compound | Mechanism | Efficacy (In Vivo) | Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| This compound | Allosteric Inhibition | Significant Tumor Reduction | TBD | TBD |

| AMG-510 | Covalent Binding | Tumor Regression | 25 | >60 |

| MRTX849 | Covalent Binding | Tumor Regression | 25 | TBD |

Resistance Mechanisms

Despite the promising activity of this compound, resistance mechanisms have emerged that limit its long-term efficacy. Research indicates several adaptive responses that cancer cells may employ:

- Activation of Upstream Signaling : Receptor tyrosine kinases (RTKs) can be upregulated, leading to reactivation of RAS signaling pathways even in the presence of inhibitors .

- Mutational Changes : Secondary mutations within the KRAS gene or alterations in other components of the signaling pathway can confer resistance to treatment.

- Compensatory Pathways : Activation of alternative pathways such as PI3K/AKT or MEK may allow cancer cells to bypass RAS inhibition entirely.

Case Studies and Clinical Implications

Clinical trials have begun to explore combinations of K-Ras(G12C) inhibitors like this compound with other targeted therapies or immunotherapies. For example:

- Combination Therapy with MEK Inhibitors : Trials combining K-Ras(G12C) inhibitors with MEK inhibitors have shown enhanced antitumor activity compared to monotherapy .

- Immunotherapy Synergy : Studies indicate that combining KRAS inhibitors with PD-1 inhibitors may yield improved outcomes in patients with KRAS G12C mutations .

Eigenschaften

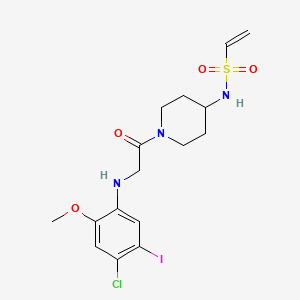

IUPAC Name |

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSBCDCZNBNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClIN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.